Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate: is a chemical compound with the molecular formula C13H23NO3 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves multiple steps and organic synthesis techniques. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product . Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities and interactions with biomolecules.
Medicine: It may be investigated for its potential therapeutic properties or as a building block for drug development.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can be compared with other spirocyclic compounds such as:
- Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate These compounds share similar spirocyclic structures but differ in their functional groups and specific properties . The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential applications.
Biological Activity
Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CAS No. 2413876-64-7) is a chemical compound with notable biological activity, primarily due to its unique spirocyclic structure and functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 2413876-64-7
The compound features a hydroxy group and a tert-butyl ester, which are critical for its biological interactions. Its spirocyclic framework contributes to its structural uniqueness, allowing it to engage with specific biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxy group plays a pivotal role in modulating enzyme-substrate interactions and influencing protein-ligand binding dynamics.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby altering their functionality.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways associated with cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, indicating possible applications in neurodegenerative disease research.
- Anti-inflammatory Activity : It may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory disorders.
Case Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent. Further research is required to elucidate the exact mechanisms of action.
Comparative Analysis
To better understand the biological significance of this compound, it can be compared with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate | Similar spirocyclic structure | Exhibits stronger antimicrobial properties |
Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | Contains an oxygen atom in the structure | Potentially more effective in neuroprotection |
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-10(15)8-13(14)6-4-5-7-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
INAJZWROAFSDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCCC2)O |
Origin of Product |
United States |
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